Lenalidomide (sodium)

E3 ubiquitin ligase Cereblon binding Molecular glue affinity

Lenalidomide (sodium), the sodium salt form of the second-generation immunomodulatory imide drug (IMiD) CC-5013, functions as a molecular glue that redirects the CRL4^CRBN E3 ubiquitin ligase to polyubiquitinate and degrade specific neosubstrates including the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α). Originally developed as a thalidomide analog with enhanced immunomodulatory potency and a substantially altered toxicity profile, lenalidomide is an orally active agent with a molecular weight of 259.26 g/mol (free base) and the molecular formula C₁₃H₁₃N₃O₃.

Molecular Formula C13H13N3NaO3
Molecular Weight 282.25 g/mol
Cat. No. B12386637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide (sodium)
Molecular FormulaC13H13N3NaO3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.[Na]
InChIInChI=1S/C13H13N3O3.Na/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);
InChIKeyFAIDVIRXUOZPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide (Sodium) for Preclinical Research: Molecular Glue Degrader and IMiD Compound Baseline


Lenalidomide (sodium), the sodium salt form of the second-generation immunomodulatory imide drug (IMiD) CC-5013, functions as a molecular glue that redirects the CRL4^CRBN E3 ubiquitin ligase to polyubiquitinate and degrade specific neosubstrates including the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1α (CK1α) [1]. Originally developed as a thalidomide analog with enhanced immunomodulatory potency and a substantially altered toxicity profile, lenalidomide is an orally active agent with a molecular weight of 259.26 g/mol (free base) and the molecular formula C₁₃H₁₃N₃O₃ [2]. The sodium salt form provides markedly enhanced aqueous solubility compared to the free base, making it particularly suitable for in vitro and in vivo research applications where dissolution in aqueous media is required [3].

Why Lenalidomide (Sodium) Cannot Be Simply Replaced by Other IMiD-Class Compounds


Although thalidomide, lenalidomide, and pomalidomide all bind cereblon (CRBN) and share an immunomodulatory imide pharmacophore, they diverge fundamentally in three parameters that directly govern therapeutic utility: (i) CRBN binding affinity and the resulting degradation kinetics of shared neosubstrates IKZF1 and IKZF3 differ by orders of magnitude between compounds [1]; (ii) neosubstrate selectivity is not uniform across the class—lenalidomide uniquely induces potent degradation of CK1α, whereas thalidomide does not and pomalidomide does so only weakly, a property that mechanistically underlies lenalidomide's singular efficacy in del(5q) myelodysplastic syndromes [2]; and (iii) the toxicity profiles are non-overlapping, with lenalidomide demonstrating markedly reduced teratogenicity in the New Zealand white rabbit model compared to thalidomide and a distinct dose-limiting toxicity of myelosuppression rather than sedation or neuropathy [3]. These differences mean that an IMiD cannot be freely interchanged for another without altering both the spectrum of degraded substrates and the therapeutic index.

Quantitative Evidence Guide: Lenalidomide (Sodium) vs. Closest Analogs and In-Class Candidates


CRBN-DDB1 Binding Affinity (Ki) of Lenalidomide vs. Thalidomide and Pomalidomide by Surface Plasmon Resonance

In a competitive surface plasmon resonance (SPR) assay using the CULT domain of human cereblon (CRBN) in complex with DDB1, lenalidomide demonstrated a Ki of 177.80 nM for displacing Cy5-labeled thalidomide, representing a ~1.4-fold higher binding affinity compared to thalidomide (Ki = 249.20 nM). Pomalidomide exhibited the highest affinity among the three with a Ki of 156.60 nM [1]. These measurements were obtained on a Biacore 8K instrument using multi-cycle kinetics with a 1:1 kinetic binding model and steady-state affinity fitting [2]. The quantitative rank order of CRBN binding affinity (pomalidomide > lenalidomide > thalidomide) aligns with their relative potencies in downstream substrate degradation but does not predict substrate selectivity.

E3 ubiquitin ligase Cereblon binding Molecular glue affinity

Selective CK1α Degradation: Lenalidomide Unique Among IMiD-Class Compounds

Quantitative mass spectrometry in del(5q) myeloid cells revealed that lenalidomide significantly affected both ubiquitination and protein abundance of only two proteins: IKZF1 and casein kinase 1A1 (CK1α) [1]. Critically, CK1α degradation was found to be a lenalidomide-dependent CRBN substrate event: thalidomide and the thalidomide analog CC-122 did not induce CK1α degradation, and pomalidomide induced only weak CK1α degradation [1]. The gene encoding CK1α (CSNK1A1) resides within the commonly deleted region of chromosome 5q, and haploinsufficiency of CSNK1A1 in del(5q) MDS cells sensitizes them to lenalidomide-induced CK1α degradation, providing a direct mechanistic basis for lenalidomide's unique clinical efficacy in this indication where neither thalidomide nor pomalidomide have demonstrated comparable activity [1].

CK1α degradation del(5q) MDS Neosubstrate selectivity

Developmental Toxicity: Lenalidomide vs. Thalidomide in the New Zealand White Rabbit Teratogenicity Model

In a definitive developmental toxicity study using New Zealand white (NZW) rabbits—the most sensitive animal model for thalidomide-associated teratogenicity—lenalidomide (0, 3, 10, or 20 mg/kg/day) and thalidomide (180 mg/kg/day) were administered by stomach tube on gestation days 7–19 [1]. In pulse-dosing studies, lenalidomide did not affect development at 100 mg/kg/day [1]. Thalidomide was selectively toxic to development, causing characteristic limb dysmorphology and increased postimplantation loss [1]. Lenalidomide affected embryo–fetal development only at maternally toxic dosages (≥10 mg/kg/day, where reduced maternal body weight gain and feed consumption were observed), and no fetal malformations were attributable to lenalidomide treatment [1]. The maternal and developmental no-observed-adverse-effect level (NOAEL) for lenalidomide was established at 3 mg/kg/day [1].

Teratogenicity Developmental toxicity Safety pharmacology

T-Cell Immunomodulatory Potency: Lenalidomide vs. Thalidomide in IL-2 and IFN-γ Production

Lenalidomide has been demonstrated to be 50 to 2,000 times more potent than thalidomide in the stimulation of T-cell proliferation, and 50 to 100 times more potent in the stimulation of interleukin-2 (IL-2) and interferon-γ (IFN-γ) production from activated T cells [1]. This enhanced T-cell co-stimulatory activity is mediated through increased tyrosine phosphorylation of CD28 on T cells, leading to downstream activation of NF-κB and the PI3K signaling pathway [1]. In independent studies using stimulated T cells from healthy older subjects (≥65 years), lenalidomide at concentrations of 0.03–1 μM enhanced IL-2 generation by up to 120-fold and IFN-γ generation by up to 6-fold over baseline [2]. The relative potency factor of 50–100× for Th1 cytokine production compared to thalidomide has been corroborated across multiple independent experimental systems [1].

T-cell co-stimulation IL-2 production Immunomodulatory potency

IKZF1/Aiolos Degradation Kinetics: Lenalidomide vs. Pomalidomide in Multiple Myeloma Cells

Kinetic modeling of protein degradation in U266 and MM1.S multiple myeloma cell lines revealed a clear temporal differentiation between lenalidomide and pomalidomide [1]. Following drug treatment, Ikaros (IKZF1) and Aiolos (IKZF3) were both rapidly degraded, but pomalidomide achieved a half-maximal degradation time (T1/2) of less than 1 hour whereas lenalidomide required a T1/2 of greater than 3 hours (range 1–6 h) [1]. This difference in degradation rate propagated downstream: c-Myc downregulation T1/2 was approximately 24 hours for pomalidomide versus more than 60 hours for lenalidomide, and IRF4 downregulation T1/2 was approximately 36 hours for pomalidomide versus more than 72 hours for lenalidomide [1]. Critically, the rate (T1/2) rather than the maximal extent (Maxred) of Ikaros and Aiolos degradation correlated with relative growth inhibition, explaining why pomalidomide exerts more rapid anti-proliferative effects despite both drugs eventually achieving comparable maximal substrate depletion [1].

IKZF1 degradation kinetics Aiolos degradation Multiple myeloma

Aqueous Solubility Enhancement of Lenalidomide Salt Forms vs. Free Base for Research Formulation

Lenalidomide free base exhibits poor aqueous solubility (water-insoluble; DMSO solubility ~51–52 mg/mL) . Patent disclosures for lenalidomide acid addition salts (including hydrochloride and sodium forms) report that the main advantage of the salt forms is improved water solubility, which is 4 to 5,000 times higher than the solubility of the lenalidomide free base [1]. The enhanced aqueous solubility of the salt form addresses a key limitation for in vitro assays requiring aqueous dilution of compound stock solutions without exceeding DMSO tolerance thresholds, and for in vivo studies where aqueous-compatible formulations are required for intravenous or intraperitoneal administration routes [1]. Additionally, pharmaceutical formulations of lenalidomide pharmaceutically acceptable acid addition salts exhibit superior chemical and physical storage stability, particularly in terms of preventing disproportionation of the salt—an undesired degradation pathway [1].

Salt-form solubility Formulation development Aqueous dissolution

Optimal Research and Preclinical Application Scenarios for Lenalidomide (Sodium)


del(5q) Myelodysplastic Syndrome (MDS) Mechanistic Research Requiring CK1α Degradation

Lenalidomide (sodium) is the only IMiD-class compound that induces potent degradation of CK1α, the gene product of CSNK1A1 located within the chromosome 5q commonly deleted region [1]. Thalidomide does not degrade CK1α, and pomalidomide does so only weakly, making lenalidomide irreplaceable for studies investigating the CK1α-dependent mechanism of action in del(5q) MDS [1]. Researchers employing del(5q) MDS cell lines or patient-derived xenograft models should prioritize lenalidomide (sodium) over other IMiDs when the experimental endpoint requires CK1α ubiquitination and degradation as a pharmacodynamic biomarker or when testing hypotheses related to CSNK1A1 haploinsufficiency-mediated drug sensitivity [1].

Degradation Kinetics Studies Differentiating Slow (Lenalidomide) vs. Rapid (Pomalidomide) Substrate Clearance

The quantitative difference in IKZF1/IKZF3 degradation half-life—lenalidomide T1/2 >3 h versus pomalidomide T1/2 <1 h—makes lenalidomide (sodium) the appropriate tool compound for experiments requiring gradual, sustained substrate degradation rather than rapid clearance [1]. This kinetic differentiation propagates to downstream c-Myc and IRF4 downregulation timelines, where lenalidomide requires >60–72 h compared to 24–36 h for pomalidomide [1]. Time-resolved proteomics studies, washout experiments investigating reversibility of degradation, and investigations of neosubstrate degradation rate as a determinant of apoptosis commitment all benefit from the distinct temporal profile of lenalidomide [1].

Developmental and Reproductive Toxicology (DART) Studies Using the NZW Rabbit Positive Control Model

In teratogenicity screening programs where thalidomide serves as the positive control, lenalidomide (sodium) provides a structurally related but mechanistically differentiated comparator that produces no fetal malformations even at doses up to 100 mg/kg/day in pulse-dosing studies [1]. The well-characterized rabbit developmental toxicity dataset—including established NOAEL at 3 mg/kg/day, absence of lenalidomide-attributable malformations, and confinement of developmental effects to maternally toxic dose levels—supports lenalidomide's use as a negative-control analog in structure–teratogenicity relationship studies [1]. Procurement of lenalidomide (sodium) for DART applications is specifically supported by the compound's quantitative differentiation from thalidomide in the most thalidomide-sensitive animal model available [1].

Aqueous-Formulation-Dependent In Vivo Pharmacology and High-Throughput Screening

For in vivo pharmacokinetic, pharmacodynamic, or efficacy studies requiring intravenous or intraperitoneal administration, the 4- to 5,000-fold enhancement in aqueous solubility of lenalidomide salt forms over the free base directly addresses formulation bottlenecks [1]. Similarly, high-throughput screening campaigns or cell-based assays with strict DMSO concentration limits (<0.1% v/v) benefit from the ability to prepare concentrated aqueous stock solutions of lenalidomide (sodium) without exceeding solvent tolerance thresholds [1]. The salt form's superior physicochemical stability against disproportionation further supports its use in long-term stability studies and formulation optimization [1].

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